Cas no 32570-23-3 (1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-)

1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- is a nitrophenyl-substituted pyrrole derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a pyrrole core substituted with methyl groups at the 2- and 5-positions and a 3-nitrophenyl group at the 1-position, enhancing its reactivity and utility in heterocyclic chemistry. Its structural properties make it a valuable intermediate for the development of more complex molecules, particularly in medicinal chemistry where pyrrole derivatives are known for their bioactive potential. The nitro group further provides a handle for functionalization, enabling diverse chemical modifications. This compound is characterized by its stability and well-defined reactivity, making it suitable for controlled synthetic applications.
1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- structure
32570-23-3 structure
Product Name:1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-
CAS No:32570-23-3
MF:C12H12N2O2
MW:216.235882759094
CID:304589
PubChem ID:2801654
Update Time:2025-10-29

1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-
    • 1-(3-Nitrophenyl)-2,5-dimethylpyrrole
    • 2,5-dimethyl-1-(3-nitrophenyl)pyrrole
    • CCG-48622
    • HMS547B07
    • SR-01000638148-1
    • 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole
    • Oprea1_249484
    • AKOS000285587
    • SB63054
    • Maybridge1_001965
    • DTXSID30384300
    • FT-0677493
    • N-(3'-nitrophenyl)-2,5-dimethylpyrrole
    • SCHEMBL17172464
    • 32570-23-3
    • MDL: MFCD00033567
    • Inchi: 1S/C12H12N2O2/c1-9-6-7-10(2)13(9)11-4-3-5-12(8-11)14(15)16/h3-8H,1-2H3
    • InChI Key: KGSYQKFMWVMRRU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(=C1)N1C(C)=CC=C1C)=O

Computed Properties

  • Exact Mass: 216.09000
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 352.3 ºC at 760 mmHg
  • Flash Point: 166.9 ºC
  • Refractive Index: 1.592
  • PSA: 50.75000
  • LogP: 3.52550

1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- Pricemore >>

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1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)- Related Literature

Additional information on 1H-Pyrrole,2,5-dimethyl-1-(3-nitrophenyl)-

1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl)

The compound 1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl), also known by its CAS number 32570-23-3, is a heterocyclic aromatic compound with a pyrrole ring substituted with methyl groups at positions 2 and 5 and a nitrophenyl group at position 1. This structure endows the molecule with unique electronic and steric properties, making it a subject of interest in various fields of chemistry and materials science.

Recent studies have highlighted the potential of 1H-Pyrrole derivatives in the development of advanced materials, particularly in the realm of organic electronics. The presence of the nitrophenyl group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyrrole ring. This makes 1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl) a promising candidate for applications in organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that such modifications can enhance charge transport properties and improve device performance.

In addition to its electronic applications, this compound has shown potential in medicinal chemistry. The pyrrole ring is known for its ability to form hydrogen bonds and interact with biological systems. The substitution pattern in 1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl) allows for selective binding to certain biomolecules, making it a valuable tool in drug design. Recent studies have explored its role as a ligand in metalloenzyme mimics and as a component in bioactive molecules.

The synthesis of 1H-Pyrrole derivatives has also been a focus of recent research efforts. Traditional methods often involve multi-step processes with low yields. However, advancements in catalytic chemistry have enabled more efficient routes to prepare these compounds. For instance, the use of transition metal catalysts has facilitated direct arylation reactions, significantly improving the synthesis of 1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl).

From an environmental standpoint, understanding the degradation pathways of heterocyclic compounds like 1H-Pyrrole derivatives is crucial for assessing their ecological impact. Recent investigations have revealed that these compounds undergo photochemical degradation under UV light, leading to the formation of less complex products. This knowledge is essential for designing sustainable chemical processes and minimizing environmental hazards.

In conclusion, 1H-Pyrrole, 2,5-Dimethyl-1-(3-Nitrophenyl) represents a versatile platform for exploring new chemical functionalities and applications. Its unique structure and reactivity continue to inspire innovative research across diverse disciplines. As advancements in synthetic methods and material science progress further, this compound is poised to play an increasingly important role in both academic and industrial settings.

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